molecular formula C10H10BrCl B13526526 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene

Cat. No.: B13526526
M. Wt: 245.54 g/mol
InChI Key: AJBIUZWSIINVHF-UHFFFAOYSA-N
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Description

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is an organic compound with the molecular formula C10H10BrCl It is a derivative of cyclopropane, featuring a bromomethyl group and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are mild and provide high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purity of the final product is typically ensured through rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminomethyl derivative, while oxidation with potassium permanganate produces a carboxylic acid.

Scientific Research Applications

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The cyclopropyl ring adds strain to the molecule, making it more reactive and enhancing its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopropane: Lacks the chlorobenzene moiety, making it less complex.

    2-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a cyclopropyl ring.

    1-(Bromomethyl)cyclopropylbenzene: Similar structure but without the chlorine atom on the benzene ring.

Uniqueness

1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene is unique due to the combination of the strained cyclopropyl ring, the reactive bromomethyl group, and the chlorobenzene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

1-[1-(bromomethyl)cyclopropyl]-2-chlorobenzene

InChI

InChI=1S/C10H10BrCl/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4H,5-7H2

InChI Key

AJBIUZWSIINVHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CBr)C2=CC=CC=C2Cl

Origin of Product

United States

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